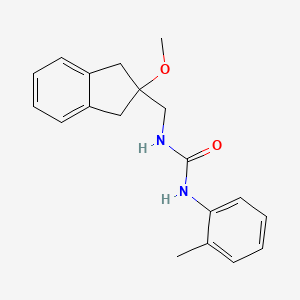

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea

Descripción

Propiedades

IUPAC Name |

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-14-7-3-6-10-17(14)21-18(22)20-13-19(23-2)11-15-8-4-5-9-16(15)12-19/h3-10H,11-13H2,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMHNEFOFAJNNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2(CC3=CC=CC=C3C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps, starting with the preparation of the indenyl core. The indenyl group can be synthesized through a Diels-Alder reaction followed by subsequent functional group modifications. The methoxy group is introduced via methylation reactions, and the urea moiety is formed through the reaction of an amine with an isocyanate.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives such as alcohols or amines.

Substitution: Generation of various substituted ureas or indenyl derivatives.

Aplicaciones Científicas De Investigación

This compound has found applications in various scientific research areas, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms. Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and diabetes. Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mecanismo De Acción

The mechanism by which 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses.

Molecular Targets and Pathways:

Receptors: Potential binding to G-protein-coupled receptors (GPCRs) or enzyme-linked receptors.

Enzymes: Interaction with enzymes involved in metabolic pathways or signal transduction.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Urea Derivatives with Aryl Substituents

1-(2-Furoyl)-3-(o-tolyl)thiourea (C₁₃H₁₂N₂O₂S)

- Structural Differences : Replaces the indene-methoxy group with a furoyl-thiourea moiety.

- Synthesis : Prepared from furoyl isothiocyanate and o-toluidine in dry acetone, contrasting with the indene-based alkylation methods used for the target compound .

- Implications : The thiourea group (S instead of O) may alter solubility and binding affinity in biological systems.

1-((1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea (C₁₅H₁₆N₂O₂S)

Indene- and Indole-Based Ureas

1,3-Dimethyl-1-((2-(3-methylbutanoyl)-1-tosyl-1H-indol-3-yl)methyl)urea

- Structural Differences: Incorporates an indole ring substituted with a tosyl group and a 3-methylbutanoyl chain.

- Synthesis: Utilizes recrystallization from methanol, yielding a yellow solid (m.p. 164–165°C), with distinct purification protocols compared to the target compound’s synthetic route .

3-(4-Methoxyphenyl)-4-((1-oxo-2,3-dihydro-1H-inden-5-yl)methyl)-1-(trifluoromethyl)imidazolidin-2-one

Kinase Inhibitor Analogs

MDVN1001 and MDVN1002

- Structural Features : Share the 2,3-dihydro-1H-inden-2-yl core but incorporate pyrrolo-pyrimidine or pyrazolo-pyrimidine moieties.

Comparative Analysis Table

Key Research Findings

- Electronic Effects : The methoxy group in the target compound may enhance electron density compared to hydroxyl or thio-substituted analogs, influencing receptor binding .

- Scaffold Rigidity : The 2,3-dihydro-1H-indene core provides conformational restraint, a feature shared with kinase inhibitors like MDVN1001, which exploit rigidity for target selectivity .

- Synthetic Flexibility : Urea derivatives allow modular substitution (e.g., o-tolyl, thiophene), enabling tailored physicochemical properties .

Actividad Biológica

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 278.35 g/mol. The structure includes an indene moiety and a urea functional group, which are crucial for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 278.35 g/mol |

| CAS Number | 2034262-32-1 |

Antimicrobial Activity

Research has indicated that compounds featuring indene derivatives exhibit significant antimicrobial properties. A study demonstrated that related indene-based compounds showed effective inhibition against various bacterial strains, including multi-drug resistant (MDR) strains of Mycobacterium tuberculosis . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. A comparative study on structurally similar compounds revealed that modifications in the urea moiety could enhance cytotoxicity against cancer cell lines. Specifically, one derivative exhibited submicromolar activity against MDA-MB-231 breast cancer cells, suggesting that the indene structure contributes to its efficacy .

Mechanistic Insights

The biological activity of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea may be attributed to its ability to interact with specific biological targets. For instance, it has been suggested that such compounds can inhibit enzyme activities related to cancer progression and microbial resistance . The binding affinity and selectivity for these targets are critical for therapeutic applications.

Case Study 1: Antimycobacterial Activity

In a detailed investigation, derivatives of indene were screened for their ability to inhibit M. tuberculosis. One compound demonstrated an IC50 value of 0.5 µg/mL against the H37Rv strain while maintaining low cytotoxicity in eukaryotic cells . This highlights the potential of indene derivatives in developing new antimycobacterial therapies.

Case Study 2: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various indene derivatives on human cancer cell lines. The results indicated that certain modifications in the urea group significantly increased cytotoxicity, with one derivative achieving an IC50 of 0.3 µg/mL against cervical cancer cells . This suggests that structural optimization can lead to more potent anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.